Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a naphthalene moiety linked to a triazolopyridine structure via a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a triazole ring is formed through the reaction of an azide with an alkyne in the presence of a copper catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction can produce naphthalen-2-yl alcohols .
Scientific Research Applications
Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and supramolecular assemblies.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and anti-inflammatory properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials for its high detonation performance.
Uniqueness
Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene moiety with a triazolopyridine structure via a piperidine ring sets it apart from other similar compounds, providing a unique scaffold for drug design and materials science .
Properties
Molecular Formula |
C22H20N4O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
naphthalen-2-yl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H20N4O/c27-22(18-11-10-16-6-1-2-7-17(16)14-18)25-12-5-8-19(15-25)21-24-23-20-9-3-4-13-26(20)21/h1-4,6-7,9-11,13-14,19H,5,8,12,15H2 |
InChI Key |
KZOQQPIXOORYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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